molecular formula C7H12ClNO2 B2894457 Methyl 3-aminohex-5-ynoate;hydrochloride CAS No. 2375259-05-3

Methyl 3-aminohex-5-ynoate;hydrochloride

Cat. No.: B2894457
CAS No.: 2375259-05-3
M. Wt: 177.63
InChI Key: DMGJKCKPDJFOBR-UHFFFAOYSA-N
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Description

Methyl 3-aminohex-5-ynoate;hydrochloride is a chemical compound with the molecular formula C7H11NO2·HCl. It is a hydrochloride salt of methyl 3-aminohex-5-ynoate, which is characterized by the presence of an amino group and an alkyne group in its structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminohex-5-ynoate;hydrochloride typically involves the reaction of 3-aminohex-5-ynoic acid with methanol in the presence of a suitable catalyst to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminohex-5-ynoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-aminohex-5-ynoate;hydrochloride is utilized in various fields of scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-aminohex-5-ynoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor modulation: The compound may modulate the activity of receptors by binding to their ligand-binding domains.

Comparison with Similar Compounds

Methyl 3-aminohex-5-ynoate;hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-aminopent-4-ynoate;hydrochloride: Similar structure but with one less carbon atom in the alkyne chain.

    Methyl 3-aminohex-4-ynoate;hydrochloride: Similar structure but with the alkyne group at a different position.

    Methyl 3-aminohex-5-enoate;hydrochloride: Similar structure but with an alkene group instead of an alkyne group.

Properties

IUPAC Name

methyl 3-aminohex-5-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h1,6H,4-5,8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGJKCKPDJFOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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